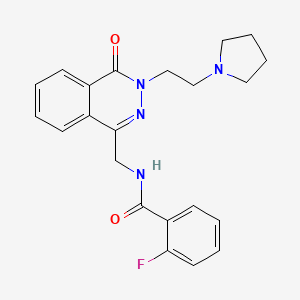
2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Fluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a fluorine atom, a benzamide moiety, and a pyrrolidine ring. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of phthalazinone compounds exhibit significant antimicrobial activity. For instance, studies have shown that phthalazinones can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that phthalazinone derivatives possess anticancer properties. For example, compounds similar to this compound have been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research.
Neuropharmacological Effects
The pyrrolidine component of the compound may contribute to neuropharmacological effects. Compounds containing pyrrolidine rings have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Research is ongoing to determine the specific neuroactive properties of this compound.
The exact mechanisms by which this compound exerts its biological effects are not yet fully understood. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in key metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted that phthalazinone derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a similar potential for 2-fluoro-N-benzamide derivatives .
- Anticancer Research : In a study conducted on various cancer cell lines, it was found that certain phthalazinone derivatives could inhibit tumor growth by inducing apoptosis through mitochondrial pathways . This indicates that 2-fluoro-N-benzamide may also share these properties.
- Neuropharmacological Investigation : Research examining the effects of pyrrolidine-containing compounds on neurotransmitter systems revealed potential for modulation of dopamine and serotonin receptors, which could be relevant for developing treatments for depression or anxiety disorders .
Data Tables
属性
IUPAC Name |
2-fluoro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-19-10-4-3-9-18(19)21(28)24-15-20-16-7-1-2-8-17(16)22(29)27(25-20)14-13-26-11-5-6-12-26/h1-4,7-10H,5-6,11-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQKRRLQVXDAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














